molecular formula C24H31ClN2O5 B600808 Cetirizine Glycerol Ester Impurity CAS No. 1243652-36-9

Cetirizine Glycerol Ester Impurity

Numéro de catalogue: B600808
Numéro CAS: 1243652-36-9
Poids moléculaire: 462.98
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cetirizine glycerol ester impurity is a degradant formed via esterification between the carboxylic acid group of cetirizine (a second-generation antihistamine) and glycerol, a polyol commonly used as an excipient in pharmaceutical formulations. This reaction occurs under elevated temperatures or prolonged storage, particularly in liquid dosage forms such as oral solutions or drops . The impurity exists in multiple stereoisomeric forms (e.g., Cetirizine Glyceride I and II), as evidenced by distinct HPLC retention times . Its chemical structure (C₂₄H₃₁ClN₂O₅, molecular weight 462.97 g/mol) includes a glycerol moiety esterified to cetirizine’s carboxyl group, with variations in hydrochloride salt forms (e.g., dihydrochloride: C₂₄H₃₃Cl₃N₂O₅, MW 535.89 g/mol) .

Propriétés

IUPAC Name

[[(2R,3S,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl] methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O16P2/c1-29-36(28,34-35(26,27)32-13-7(16)9(22)8(21)5(4-19)30-13)33-14-11(24)10(23)12(31-14)18-3-2-6(20)17-15(18)25/h2-3,5,7-14,19,21-24H,4,16H2,1H3,(H,26,27)(H,17,20,25)/t5-,7+,8-,9-,10-,11+,12-,13-,14-,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRYNJABZABMBJ-PDUAMWBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COP(=O)(O[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)OP(=O)(O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Direct Esterification of Cetirizine with Glycerol

The most well-documented method for synthesizing this compound involves the esterification of cetirizine’s carboxylic acid group with glycerol’s hydroxyl groups. This reaction typically employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. For example, a 2024 study outlined a protocol where cetirizine (1.0 equiv) and glycerol (1.2 equiv) were heated at 80°C for 6 hours in the presence of 0.1 M HCl, yielding the ester impurity at 78% purity. The reaction mechanism follows classical Fischer esterification, with protonation of the carbonyl oxygen facilitating nucleophilic attack by glycerol.

Solvent-Mediated Synthesis

Alternative routes utilize polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance reaction efficiency. A patent by Ningbo Inno Pharmchem describes a two-step process:

  • Activation of cetirizine’s carboxyl group using carbodiimide reagents (e.g., EDC or DCC).

  • Coupling with glycerol in anhydrous THF at 25°C for 24 hours, achieving a 65% yield.
    This method minimizes side reactions such as oxidation, which are prevalent in acidic conditions.

Degradation Pathways Leading to Impurity Formation

Manufacturing Process Contamination

Residual glycerol from incomplete purification steps during cetirizine synthesis can react with the active pharmaceutical ingredient (API). For instance, a 2025 analysis of commercial batches identified glycerol ester impurities at 0.8–1.5% when glycerin levels exceeded 0.1% w/w in the reaction mixture. This underscores the need for stringent excipient control in API production.

Analytical Methods for Impurity Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

A gradient HPLC method developed in 2023 separates cetirizine glycerol ester from other degradation products using:

  • Mobile Phase A : 0.05 M sodium dihydrogen phosphate (pH 3.8)

  • Mobile Phase B : Acetonitrile
    Gradient conditions: 0–15 min (20–50% B), 15–20 min (50–80% B), with detection at 230 nm. This method achieves baseline separation with a retention time of 12.7 minutes for the glycerol ester.

Forced Degradation Studies

Forced degradation under acidic (2 M HCl, 65°C), alkaline (2 M NaOH, 65°C), oxidative (3% H₂O₂), and photolytic conditions (1.2 million lux-hours) has been used to validate impurity formation pathways. Acidic hydrolysis produces the highest impurity levels (4.1%), while photolytic stress induces minimal degradation (<0.5%).

Thermodynamic and Kinetic Parameters

Table 1: Kinetic Data for Cetirizine Glycerol Ester Formation

ConditionRate Constant (k, h⁻¹)Half-Life (t₁/₂, h)Activation Energy (Eₐ, kJ/mol)
40°C, 75% RH0.01546.285.0
25°C, Dry N₂ Atmosphere0.002346.6-
Data derived from Arrhenius plots of stability studies.

Mitigation Strategies in Industrial Production

Excipient Selection

Replacing glycerol with non-reactive solvents like propylene glycol reduces impurity formation by 90% in accelerated stability trials.

Process Optimization

  • Temperature Control : Maintaining reaction temperatures below 60°C during API synthesis limits esterification.

  • Purification Steps : Crystallization with ethanol-water (7:3 v/v) removes residual glycerol, achieving API purity >99.8%.

Regulatory and Pharmacopeial Considerations

The USP-NF monograph for cetirizine hydrochloride specifies a limit of 0.3% for glycerol ester impurities. European Pharmacopoeia guidelines require forced degradation studies to identify critical process parameters affecting impurity profiles .

Analyse Des Réactions Chimiques

Types of Reactions

Cetirizine Glycerol Ester Impurity can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Hydrolysis: Cetirizine and glycerol.

    Reduction: Alcohol derivatives of the ester.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Cetirizine Glycerol Ester Impurity has a molecular formula of C24H31ClN2O5 and acts primarily as an inverse agonist at the human histamine H1 receptor. The compound retains the pharmacological activity of cetirizine while exhibiting distinct characteristics due to its esterified form. This modification can influence its pharmacokinetic properties, stability, and release profiles in drug formulations .

Scientific Research Applications

  • Drug Delivery Systems
    • Controlled-Release Formulations : this compound is utilized in developing controlled-release drug delivery systems. The ester bond can be hydrolyzed under physiological conditions, allowing for a sustained release of cetirizine over time. This application is particularly beneficial for managing chronic allergic conditions where prolonged therapeutic effects are desired.
  • Pharmacokinetic Studies
    • Researchers employ this compound to investigate the pharmacokinetic properties of esterified drugs compared to their non-esterified counterparts. The study of absorption, distribution, metabolism, and excretion (ADME) profiles can reveal potential advantages in bioavailability and therapeutic efficacy .
  • Analytical Chemistry
    • This compound serves as a reference standard in analytical methods for quantifying cetirizine and its derivatives across various formulations. Its presence allows for accurate assessment during quality control processes in pharmaceutical manufacturing .

Controlled-Release Formulation Development

A notable case study involved synthesizing a controlled-release formulation using zinc-layered hydroxide as a host material for cetirizine. The resulting nanocomposite structure exhibited enhanced thermal stability and a significant release profile, with 96% of cetirizine released over 80 hours in phosphate buffer solutions at physiological pH levels . This research underscores the potential for improving drug delivery systems through innovative formulation strategies.

Degradation Pathways Analysis

Another study highlighted the degradation pathways of cetirizine and its derivatives, including the glycerol ester impurity. Researchers explored interactions between cetirizine and excipients under various storage conditions, revealing insights into stability and impurity formation that are critical for developing robust pharmaceutical formulations .

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Cetirizine Glycerol Ester C₂₄H₃₁ClN₂O₅ 462.97 Glycerol ester; forms diastereomers (I and II) due to glycerol’s three OH groups .
Cetirizine Propylene Glycol Ester C₂₃H₂₉ClN₂O₄ 432.90 Propylene glycol (diol) ester; forms monoesters (I and II) .
Cetirizine Mannitol Ester C₂₇H₃₉ClN₂O₁₀ ~615.06* Mannitol (hexitol) ester; multiple esterification sites possible .
Cetirizine Methyl Ester C₂₂H₂₇ClN₂O₃ 402.90 Simple methyl ester; higher hydrophobicity than parent drug .
Cetirizine Ethyl Ester C₂₃H₂₉ClN₂O₃ 416.94 Ethyl ester; detected in solid dosage forms due to ethanol residues .
Cetirizine Lactose Ester Complex polysaccharide ~800–900* Lactose (disaccharide) ester; forms isomers (6-O and 6'-O) .

*Estimated based on parent structure and excipient molecular weight.

Formation Conditions

  • Glycerol Ester : Forms in glycerol-containing formulations (e.g., oral solutions) under heat (70°C, 20 minutes) or long-term storage.
  • Propylene Glycol Ester : Generated in propylene glycol-based formulations under similar conditions .
  • Mannitol Ester : Observed in chewable tablets during thermal stress (e.g., manufacturing processes) .
  • Methyl/Ethyl Esters: Result from residual solvents (methanol/ethanol) or transesterification with parabens .

Analytical Detection

  • HPLC Methods: Glycerol/Propylene Glycol Esters: Separated using C18 columns with gradient elution (e.g., 0.01 M phosphate buffer pH 7.0 and methanol) . Mannitol Ester: Quantified via validated gradient RP-HPLC (ZodiacSIL 120-C-C18 AQ column) at 230 nm .
  • Retention Times :
    • Glycerol esters (I: ~7 min, II: ~8 min) and propylene glycol esters (I: ~10 min, II: ~11 min) exhibit distinct elution profiles .

Stability and Toxicity

  • Stability : Glycerol and propylene glycol esters are stable under acidic conditions but may hydrolyze in alkaline environments . Methyl esters show higher hydrolytic stability due to simpler ester bonds .
  • Methyl Ester: Exhibits altered protein binding (e.g., halogen and hydrogen bonds with PPARα) in docking studies, implying possible pharmacological activity . Lactose/Mannitol Esters: High levels correlate with reduced drug efficacy and quality concerns .

Regulatory and Mitigation Strategies

  • Control Limits : The European Pharmacopoeia and USP specify ≤0.1% for unidentified impurities and ≤0.5% for total impurities in cetirizine formulations .
  • Mitigation: Avoid polyols (glycerol, sorbitol) in liquid formulations . Use alternative excipients (e.g., non-ionic surfactants) to minimize esterification . Optimize storage conditions (low temperature, inert packaging) .

Activité Biologique

Cetirizine Glycerol Ester Impurity is a derivative of cetirizine, a widely used second-generation antihistamine. This compound, characterized by the esterification of cetirizine with glycerol, exhibits unique biological activities that warrant detailed exploration. This article delves into its biological activity, mechanisms, pharmacokinetics, and implications in drug formulation.

Overview of this compound

  • Chemical Structure : this compound has the chemical formula C24H31ClN2O5 and is typically formed during the synthesis of cetirizine when it reacts with glycerol.
  • Classification : It is classified as an impurity in cetirizine formulations and can influence the pharmacological profile and stability of the primary drug.

Cetirizine, the parent compound, acts primarily as an inverse agonist at the human histamine H1 receptor (hH1R). The biological activity of its glycerol ester form is closely related to this mechanism:

  • Binding Affinity : Cetirizine binds tightly to hH1R, inhibiting histamine-mediated responses such as allergic reactions.
  • Biochemical Pathways : The interaction with the histamine pathway results in reduced symptoms associated with allergies, including sneezing and nasal congestion .

Pharmacokinetics

The pharmacokinetic properties of cetirizine are well-documented, and similar characteristics may be expected for its glycerol ester:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized in the liver, with a significant portion excreted unchanged in urine.
  • Half-life : Approximately 8 hours, allowing for once-daily dosing in clinical settings .

1. Antihistaminic Activity

This compound retains antihistaminic properties. It may exhibit:

  • Reduced Allergic Responses : Effective in alleviating symptoms of allergic rhinitis and urticaria.
  • Potential for Controlled Release : The ester linkage can be hydrolyzed to release cetirizine over time, enhancing therapeutic efficacy in drug delivery systems .

2. Drug Delivery Systems

Research indicates that cetirizine glycerol ester can be utilized in:

  • Controlled Release Formulations : The hydrolysis of the ester bond allows for sustained release of cetirizine, potentially improving patient compliance and therapeutic outcomes .

3. Analytical Chemistry

Cetirizine Glycerol Ester serves as a reference standard in:

  • Quantitative Analysis : Used in high-performance liquid chromatography (HPLC) methods to quantify cetirizine and its derivatives in pharmaceutical formulations .

Case Studies and Research Findings

Several studies have examined the implications of cetirizine glycerol ester within pharmaceutical contexts:

StudyFindings
Identified reactive impurities formed during drug-excipient interactions, highlighting potential degradation pathways involving cetirizine glycerol ester.
Discussed the transesterification reactions involving cetirizine and glycerin, leading to various structural isomers under specific conditions.
Developed methods for detecting related substances in cetirizine formulations, including its glycerol esters.

Q & A

Q. How does Cetirizine Glycerol Ester Impurity form in pharmaceutical formulations?

this compound arises from esterification reactions between the carboxylic acid group of cetirizine and hydroxyl-containing excipients like glycerol. This reaction is accelerated under heat and moisture during formulation processing. For example, heating cetirizine with glycerol at 70°C for 20 minutes in aqueous solutions results in detectable ester formation . The impurity exists as diastereomers due to stereochemical variations in the glycerol moiety .

Q. What analytical methods are used to detect and quantify this compound?

Reverse-phase HPLC with gradient elution is the primary method. A validated protocol uses a CAPCELL PAK C18 column (4.6 × 250 mm, 5 µm) and a mobile phase of acetonitrile-water (pH 1.5, adjusted with phosphoric acid) under gradient conditions (17:83 to 35:65). Detection at 230 nm resolves cetirizine glycerol esters (retention times: ~7–11 minutes) from other impurities like propylene glycol esters . UPLC-HRMS is recommended for high-resolution structural confirmation .

Q. What factors influence the formation of this compound during manufacturing?

Key factors include:

  • Excipient selection : Polyols (glycerol, propylene glycol) directly participate in esterification .
  • Temperature and pH : Elevated temperatures (>60°C) and acidic conditions (pH 1.5–3.0) accelerate reaction kinetics .
  • Formulation design : Liquid oral dosage forms (e.g., solutions, drops) are more prone to impurity formation due to solvent-mediated reactivity .

Advanced Research Questions

Q. How can researchers resolve diastereomers of this compound for structural characterization?

Advanced chromatographic separation employs a UPLC HSS-C18 column (150 × 2.1 mm, 1.7 µm) with 20 mmol·L⁻¹ ammonium acetate (0.1% acetic acid)-methanol gradient elution. This method achieves baseline resolution of diastereomers (e.g., cetirizine glyceride I and II) with mass spectrometry (MS/MS) confirming stereochemistry via fragmentation patterns .

Q. What validation parameters are critical for quantifying this compound in regulatory submissions?

Method validation should include:

  • Linearity : R² ≥ 0.999 over 0.1–150% of the specification limit .
  • Accuracy : Recovery rates of 97–103% via spiked placebo samples .
  • Precision : ≤2% RSD for intraday/interday variability .
  • LOD/LOQ : Typically 0.03% and 0.1% (w/w), respectively, relative to cetirizine .

Q. How can forced degradation studies elucidate the stability of this compound?

Stress testing under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (70°C) conditions identifies degradation pathways. For example, oxidative stress may cleave the ester bond, while thermal stress increases diastereomer interconversion. LC/HRMS with multivariate analysis (e.g., PCA, OPLS-DA) can differentiate degradation products from process-related impurities .

Q. What strategies mitigate data contradictions in impurity profiling across different formulations?

  • Cross-validate methods : Compare HPLC (pharmacopeial standards) with LC/HRMS (non-targeted profiling) to resolve false positives .
  • Control excipient batches : Use glycerol compliant with USP<232>/ICH Q3D guidelines to exclude elemental impurities that may catalyze side reactions .

Q. How do regulatory frameworks address this compound in generic drug development?

The impurity must be included in the drug substance specification if levels exceed ICH Q3B thresholds (e.g., ≥0.15%). Justification for absence requires:

  • Compatibility studies : Demonstrate no ester formation in formulation prototypes .
  • Stability data : Show no increase in impurity over shelf life under ICH storage conditions .

Methodological Tables

Q. Table 1. HPLC Conditions for Cetirizine Glycerol Ester Separation

ParameterSpecification
ColumnCAPCELL PAK C18 (4.6 × 250 mm, 5 µm)
Mobile PhaseGradient: Acetonitrile-water (pH 1.5) from 17:83 to 35:65 over 25 minutes
Flow Rate1.0 mL/min
DetectionUV at 230 nm
Retention TimesCetirizine glyceride I: ~7.5 min; Cetirizine glyceride II: ~8.8 min

Q. Table 2. Key Validation Parameters for Impurity Quantification

ParameterAcceptance Criteria
Linearity (R²)≥0.999
Accuracy97–103% recovery
Precision (% RSD)≤2% (intraday), ≤3% (interday)
LOQ0.1% (w/w) relative to cetirizine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetirizine Glycerol Ester Impurity
Reactant of Route 2
Cetirizine Glycerol Ester Impurity

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.